QN523

Description

Structure

3D Structure

Properties

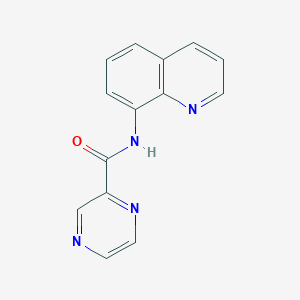

Molecular Formula |

C14H10N4O |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

N-quinolin-8-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19) |

InChI Key |

CYTYVKQBOOTXRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of QN523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for QN523, a novel quinolin-8-yl-nicotinamide compound. QN523 has demonstrated significant cytotoxic effects in various cancer cell lines, with a particularly potent activity in pancreatic cancer models.[1][2][3] Its mechanism is primarily centered on the induction of cellular stress response and autophagy, leading to cancer cell death.[1][4][5][6]

Molecular Mechanism: Induction of Stress Response and Autophagy

QN523's primary mechanism of action involves the activation of two interconnected cellular pathways: the integrated stress response and autophagy.[1][4][5] This dual induction overwhelms the cancer cells' adaptive capabilities, ultimately leading to apoptosis and cell cycle arrest.[3]

Activation of the Integrated Stress Response

Treatment with QN523 leads to a significant upregulation of genes associated with the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). Key transcriptional changes include the increased expression of:

-

HSPA5 (BiP): A central regulator of ER homeostasis.

-

DDIT3 (CHOP): A key pro-apoptotic transcription factor induced by ER stress.

-

TRIB3: A pseudokinase that can potentiate CHOP-mediated apoptosis.

-

ATF3: A transcription factor involved in the cellular stress response.[1][4][5][6]

This signature of gene expression strongly suggests that QN523 disrupts protein folding and processing within the ER, triggering a terminal stress response.

Induction of Autophagy

Concurrently with the stress response, QN523 robustly induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is evidenced by the increased expression of several key autophagy-related genes:

-

WIPI1: Involved in the initial stages of autophagosome formation.

-

HERPUD1: A component of the ER-associated degradation (ERAD) pathway, linking ER stress to autophagy.

-

GABARAPL1 and MAP1LC3B (LC3B): Essential for autophagosome elongation and maturation.[1][4][5][6]

While autophagy can sometimes be a pro-survival mechanism for cancer cells, its intense activation by QN523 appears to contribute to the cytotoxic outcome.

The signaling pathway can be visualized as follows:

Quantitative Data: In Vitro Cytotoxicity

QN523, an optimized derivative of the lead compound QN519, exhibits potent cytotoxicity across a diverse panel of cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly in pancreatic cancer cells.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| Jurkat | Leukemia | Potent (exact value not specified) |

| HCT116 | Colorectal | Potent (exact value not specified) |

| General Panel | 12 Various Cancer Cell Lines | 0.1 - 5.7 |

Table 1: In Vitro Cytotoxicity of QN523 in Various Cancer Cell Lines. Data sourced from multiple studies.[1][3]

Cellular and In Vivo Effects

Beyond direct cytotoxicity, QN523 exerts other significant anti-cancer effects.

Cell Cycle Disruption

In MIA PaCa-2 pancreatic cancer cells, treatment with QN523 at concentrations of 0.1 and 0.5 µM for 24 to 48 hours leads to a notable arrest of the cell cycle in the S phase.[3] This disruption delays the progression of cancer cells into the G2-M phase, thereby inhibiting proliferation.[3]

In Vivo Efficacy

In preclinical xenograft models of pancreatic cancer, QN523 has demonstrated significant in vivo efficacy.[1][2] Daily intraperitoneal administration of QN523 at doses of 10 and 20 mg/kg effectively inhibited tumor growth over a 44-day period without signs of systemic toxicity.[3]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of QN523.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the IC₅₀ values of QN523 across various cancer cell lines.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of QN523 for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTS assay.

-

Absorbance is read using a plate reader, and the data is normalized to untreated controls.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software.

-

The workflow for determining compound cytotoxicity is outlined below.

Gene Expression Analysis (Bru-Seq)

-

Objective: To identify transcriptional changes in cancer cells upon treatment with QN523.

-

Methodology:

-

MIA PaCa-2 cells are treated with QN523 or a vehicle control for a specified time.

-

Bromouridine (Bru) is added to the culture medium to be incorporated into newly transcribed RNA.

-

Total RNA is extracted from the cells.

-

Bru-labeled RNA is isolated using immunoprecipitation with an anti-BrdU antibody.

-

The isolated RNA is then used to prepare libraries for next-generation sequencing (RNA-Seq).

-

Sequencing data is analyzed to identify differentially expressed genes between the QN523-treated and control groups.

-

Cell Cycle Analysis

-

Objective: To determine the effect of QN523 on cell cycle progression.

-

Methodology:

-

MIA PaCa-2 cells are treated with QN523 (e.g., 0.1 and 0.5 µM) or vehicle for 24 and 48 hours.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of QN523 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with pancreatic cancer cells (e.g., MIA PaCa-2).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of QN523 (e.g., 10 and 20 mg/kg). The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study (e.g., for 44 days).

-

At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth between the treated and control groups.

-

References

- 1. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. QN523 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

QN523: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of QN523, a novel quinolin-8-yl-nicotinamide with potent anti-cancer properties. QN523 was identified through a lead optimization campaign stemming from the initial discovery of QN519 in a high-throughput phenotypic screen. It has demonstrated significant in vitro cytotoxicity across a range of cancer cell lines and notable in vivo efficacy in a pancreatic cancer xenograft model. The primary mechanism of action for QN523 involves the induction of cellular stress response and autophagy. This guide details the discovery, synthesis, biological activity, and mechanism of action of QN523, presenting key data in a structured format and providing detailed experimental protocols.

Discovery of QN523

QN523 emerged from a cytotoxicity-based phenotypic screen of a 20,000-compound library, which identified N-(quinolin-8-yl)pyrazine-2-carboxamide, designated as QN519, as a promising lead compound.[1][2] A subsequent lead optimization campaign focused on modifying the pyrazine (B50134) and quinoline (B57606) moieties of QN519, leading to the synthesis of analogs with improved potency. QN523 was identified as the most potent analog, exhibiting IC50 values of less than 1 μM in several cancer cell lines.[1][2]

Synthesis of QN523

The synthesis of QN523 and its analogs was achieved through a condensation reaction. The general synthetic scheme involves the coupling of a substituted quinolin-8-amine with a corresponding carboxylic acid in the presence of a coupling agent and a base.

Experimental Protocol: Synthesis of QN519 Analogues

The synthesis of QN519 analogues, including QN523, is outlined as follows:

-

Reactant Preparation: Commercially available quinolin-8-amine (or its substituted derivatives) and the desired carboxylic acid are used as starting materials.

-

Coupling Reaction: The quinolin-8-amine derivative is condensed with the carboxylic acid in the presence of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (B109758) (DCM) as a solvent.

-

Reaction Conditions: The reaction is carried out at room temperature for 24 hours.

-

Purification: The resulting product is purified to yield the final compound.

This synthetic approach allows for the generation of a diverse range of analogs by varying the substituents on both the quinoline and the carboxylic acid components.[1]

Biological Activity of QN523

QN523 has demonstrated potent cytotoxic effects against a panel of twelve cancer cell lines, with IC50 values ranging from 0.1 to 5.7 μM.[1][3] Its potency is particularly noteworthy in pancreatic cancer cell lines, such as MIA PaCa-2, where it exhibits an IC50 value comparable to the standard-of-care chemotherapy, gemcitabine.[1] In vivo studies using a pancreatic cancer xenograft mouse model have shown that QN523 can significantly inhibit tumor growth.[3]

Data Presentation: In Vitro Cytotoxicity of QN523

| Cell Line | Cancer Type | IC50 (μM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| Jurkat | Leukemia | 0.1 - 5.7 (range) |

| HCT116 | Colorectal | 0.1 - 5.7 (range) |

| BXPC-3 | Pancreatic | Not Specified |

| HEK293 | Normal | 0.15 |

Table 1: Summary of in vitro cytotoxicity (IC50 values) of QN523 across various cell lines. Data sourced from multiple studies.[1][3]

Experimental Protocol: MTT Cell Proliferation Assay

The cytotoxicity of QN523 was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of QN523 for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Mechanism of Action

The anti-cancer activity of QN523 is attributed to its ability to induce a cellular stress response and autophagy.[1][2][3] Gene expression analysis following QN523 treatment revealed a significant upregulation of genes associated with the unfolded protein response (UPR) and autophagy.

Signaling Pathway

QN523 treatment leads to the activation of the stress response pathway, evidenced by the increased expression of HSPA5, DDIT3, TRIB3, and ATF3.[1][2] Concurrently, it triggers autophagy, as indicated by the upregulation of WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B.[1][2] This dual mechanism of inducing cellular stress and autophagy ultimately leads to cancer cell death.

Caption: QN523 induces cancer cell death via stress response and autophagy pathways.

Experimental Workflow: Gene Expression Analysis

The workflow for analyzing gene expression changes induced by QN523 is as follows:

References

QN523: A Novel Inducer of Endoplasmic Reticulum Stress and Autophagy in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

QN523 is a novel small molecule, a quinolin-8-yl-nicotinamide derivative, identified through a cytotoxicity-based phenotypic screen as a potent anti-cancer agent.[1] It exhibits significant in vitro cytotoxicity across a range of cancer cell lines and demonstrates in vivo efficacy in a pancreatic cancer xenograft model.[1] The primary mechanism of action of QN523 involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers autophagy and apoptosis in cancer cells. This document provides a comprehensive technical overview of QN523, including its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

The search for novel anti-cancer therapeutics with unique mechanisms of action is a critical endeavor in oncology research. Pancreatic cancer, in particular, has a high unmet medical need for more effective treatments.[1] QN523 emerged from a high-throughput screening of a diverse library of 20,000 small molecules as a promising lead compound.[1] Subsequent lead optimization led to the development of QN523, which displays potent cytotoxic activity against various cancer cell types.[1] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed information on the preclinical data and mechanistic understanding of QN523.

Mechanism of Action

QN523 exerts its anti-cancer effects primarily through the induction of two interconnected cellular processes: endoplasmic reticulum (ER) stress and autophagy.[1]

Induction of Endoplasmic Reticulum (ER) Stress

Treatment of cancer cells with QN523 leads to the activation of the unfolded protein response (UPR), a hallmark of ER stress. This is evidenced by the significant upregulation of key genes involved in the UPR pathway:

-

HSPA5 (BiP/GRP78): A master regulator of the UPR.

-

DDIT3 (CHOP): A pro-apoptotic transcription factor induced by ER stress.

-

TRIB3: A pseudokinase that is a downstream target of the PERK-ATF4 pathway and is involved in apoptosis.

-

ATF3: A transcription factor involved in the cellular stress response.

The upregulation of these genes suggests that QN523 disrupts protein folding homeostasis within the ER, leading to an accumulation of unfolded or misfolded proteins and triggering a cellular stress response that can ultimately lead to apoptosis.

Induction of Autophagy

A major consequence of QN523-induced ER stress is the activation of autophagy, a cellular self-degradation process.[1] This is supported by the increased expression of several key autophagy-related genes:

-

WIPI1: A protein that plays a crucial role in the formation of autophagosomes.

-

HERPUD1: A protein involved in ER-associated degradation (ERAD) and autophagy.

-

GABARAPL1: A member of the ATG8 family essential for autophagosome maturation.

-

MAP1LC3B (LC3B): A widely used marker for autophagosome formation.

The induction of autophagy by QN523 is a critical component of its mechanism of action, contributing to its cytotoxic effects.

Apoptosis and Cell Cycle Arrest

In addition to inducing ER stress and autophagy, QN523 also promotes apoptosis (programmed cell death) and causes cell cycle arrest at the S phase, preventing cancer cells from progressing to the G2-M phase of cell division.[2]

Data Presentation

In Vitro Cytotoxicity

QN523 has demonstrated potent cytotoxicity across a panel of 12 cancer cell lines, with IC50 values ranging from 0.1 to 5.7 μM after 72 hours of treatment.[1][2] The specific IC50 values are detailed in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| MIA PaCa-2 | Pancreatic Cancer | 0.11 ± 0.03 |

| Panc-1 | Pancreatic Cancer | 0.50 ± 0.07 |

| BxPC-3 | Pancreatic Cancer | 3.30 ± 0.26 |

| OVCAR8 | Ovarian Cancer | 0.30 ± 0.12 |

| Jurkat | Leukemia | 0.10 ± 0.04 |

| HCT116 | Colorectal Cancer | 0.10 ± 0.03 |

| Hep G2 | Liver Cancer | 0.50 ± 0.10 |

| Hep3B | Liver Cancer | 0.21 ± 0.09 |

| SNU-398 | Liver Cancer | 1.90 ± 0.60 |

| SNU-387 | Liver Cancer | 5.73 ± 0.46 |

| SNU-449 | Liver Cancer | 0.40 ± 0.15 |

| SNU-475 | Liver Cancer | 2.67 ± 0.84 |

Table 1: Antiproliferative Activity of QN523 in a Panel of Cancer Cell Lines.[1]

In Vivo Efficacy

In a pancreatic cancer xenograft model using MIA PaCa-2 cells in NOD/SCID mice, QN523 demonstrated significant tumor growth inhibition. Daily intraperitoneal injections of QN523 at doses of 10 and 20 mg/kg resulted in a substantial reduction in tumor volume compared to the vehicle control group.

| Treatment Group | Dosage | Tumor Volume Inhibition |

| QN523 | 10 mg/kg (days 1-9), 20 mg/kg (days 10-44) | Significant |

Table 2: In Vivo Efficacy of QN523 in a Pancreatic Cancer Xenograft Model.

Experimental Protocols

Cytotoxicity-Based Phenotypic Screen

The initial identification of the quinolin-8-yl-nicotinamide scaffold was achieved through a high-throughput phenotypic screen.

-

Cell Line: A panel of cancer cell lines is used.

-

Compound Library: A diverse library of small molecules (e.g., 20,000 compounds) is screened.[1]

-

Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Cells are seeded in 96-well or 384-well plates and allowed to attach overnight.

-

Compounds from the library are added to the wells at a fixed concentration.

-

After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.

-

Following incubation to allow for formazan (B1609692) crystal formation, a solubilizing agent (e.g., DMSO) is added.

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated relative to untreated control cells.

-

Hits are identified as compounds that cause a significant reduction in cell viability.

-

Pancreatic Cancer Xenograft Model

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are commonly used.

-

Cell Line: MIA PaCa-2 pancreatic cancer cells are injected subcutaneously into the flank of the mice.

-

Procedure:

-

MIA PaCa-2 cells are cultured, harvested, and resuspended in a suitable medium (e.g., a mixture of media and Matrigel).

-

A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the right flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are then randomized into treatment and control groups.

-

QN523 is administered intraperitoneally (i.p.) daily at specified doses (e.g., 10 mg/kg and 20 mg/kg). The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

-

Mandatory Visualization

Signaling Pathway of QN523 Action

Caption: QN523 induces ER stress, leading to autophagy and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of QN523.

Conclusion

QN523 is a promising novel anti-cancer agent with a distinct mechanism of action centered on the induction of ER stress and autophagy. Its potent in vitro cytotoxicity against a panel of cancer cell lines, particularly pancreatic cancer, and its significant in vivo efficacy, highlight its therapeutic potential. The detailed mechanistic insights and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical development of QN523 as a potential treatment for cancer. Further research is warranted to fully elucidate the intricate signaling networks modulated by QN523 and to explore its efficacy in other cancer models.

References

QN523: A Potent Inducer of Apoptosis in Cancer Cells Through ER Stress and Autophagy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

QN523, a novel quinolin-8-yl-nicotinamide derivative, has emerged as a promising anti-cancer agent with potent cytotoxic effects across a range of cancer cell lines. This document provides an in-depth technical overview of QN523, focusing on its mechanism of action as an inducer of apoptosis and autophagy, mediated by the activation of the endoplasmic reticulum (ER) stress and unfolded protein response (UPR) pathways. This guide includes a compilation of its in vitro efficacy, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The search for novel anti-cancer therapeutics with unique mechanisms of action is paramount in overcoming drug resistance and improving patient outcomes. QN523 was identified through a high-throughput cytotoxicity-based screening and has demonstrated significant in vitro and in vivo efficacy, particularly in pancreatic cancer models. Its ability to induce programmed cell death, or apoptosis, along with autophagy, through the induction of cellular stress, presents a compelling avenue for therapeutic development. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of QN523.

In Vitro Efficacy of QN523

QN523 exhibits potent cytotoxic activity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for QN523 across 12 different cancer cell lines. The data, summarized in Table 1, highlight its broad-spectrum anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| Jurkat | Leukemia | 0.1 |

| HCT116 | Colorectal | 0.1 |

| Panc-1 | Pancreatic | 0.2 |

| BxPC-3 | Pancreatic | 0.3 |

| A549 | Lung | 0.5 |

| MCF-7 | Breast | 0.8 |

| PC-3 | Prostate | 1.2 |

| K562 | Leukemia | 2.5 |

| U-87 MG | Glioblastoma | 3.1 |

| OVCAR-3 | Ovarian | 4.6 |

| NCI-H460 | Lung | 5.7 |

| Table 1: In Vitro Cytotoxicity of QN523 in a Panel of Human Cancer Cell Lines. |

Mechanism of Action: Induction of ER Stress, Autophagy, and Apoptosis

QN523's primary mechanism of action involves the induction of the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This cellular stress response, when prolonged, triggers both autophagy and apoptosis, leading to cancer cell death.

Signaling Pathway

Treatment with QN523 leads to a significant increase in the expression of key genes involved in the ER stress and autophagy pathways. These include:

-

ER Stress Markers: HSPA5 (also known as GRP78 or BiP), DDIT3 (also known as CHOP), TRIB3, and ATF3.

-

Autophagy Markers: WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B (LC3B).

The interplay of these molecules culminates in the activation of apoptotic pathways.

Experimental Protocols

To facilitate further research on QN523, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of QN523 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

QN523 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of QN523 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted QN523 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following QN523 treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with QN523 at the desired concentrations and for the appropriate duration. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) and wash them once with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle after QN523 treatment.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with QN523 and harvest at the desired time points.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis and autophagy pathways.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Cleaved Caspase-3, PARP, LC3B, p62)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse treated and untreated cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Conclusion

QN523 represents a novel and potent anti-cancer agent that induces cell death through the activation of the ER stress and UPR pathways, leading to both apoptosis and autophagy. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of QN523 as a potential therapeutic for various cancers, particularly pancreatic cancer. The detailed methodologies and visual representations of its mechanism of action are intended to aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising compound.

Investigating the Role of QN523 in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel small molecule QN523 and its role in the cellular process of autophagy. QN523 has been identified as a potent inducer of autophagy and apoptosis in cancer cell lines.[1][2][3] This document details the molecular mechanism of QN523, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows.

Introduction to Autophagy and QN523

Autophagy is a highly conserved intracellular degradation process essential for cellular homeostasis, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation.[4] This process plays a dual role in cancer, either promoting cell survival under stress or inducing cell death. A key regulator at the initiation stage of autophagy is the ULK1 (Unc-51 like autophagy activating kinase 1) complex.[4][5][6] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[5][7] Upon starvation or mTORC1 inhibition, ULK1 is activated and phosphorylates downstream targets to initiate autophagosome formation.[5][8]

QN523 is a novel quinolin-8-yl-nicotinamide compound that has demonstrated significant cytotoxicity in a panel of cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2][3] Mechanistic studies have revealed that QN523 induces both apoptosis and autophagy.[1][2] It upregulates the expression of genes implicated in cellular stress response and key autophagy markers such as MAP1LC3B (LC3B) and GABARAPL1.[2] The induction of autophagy is a primary mechanism of action for QN523's anti-cancer effects.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity of QN523.

Table 1: In Vitro Cytotoxicity of QN523 [1][3]

| Cell Line (Cancer Type) | IC50 (µM) after 72h Treatment |

| MIA PaCa-2 (Pancreatic) | 0.11 |

| PANC-1 (Pancreatic) | 0.5 |

| BxPC-3 (Pancreatic) | 3.3 |

| Jurkat (Leukemia) | ~0.1 |

| HCT116 (Colorectal) | ~0.1 |

Table 2: Effect of QN523 on Autophagy and ER Stress Markers

| Marker | Effect in MIA PaCa-2 cells |

| Autophagy Markers | |

| LC3-II | Concentration-dependent increase |

| WIPI1 | Concentration-dependent increase |

| GABARAPL1 | Concentration-dependent increase |

| ER Stress Markers | |

| GRP78 | Concentration-dependent increase |

| DDIT3 | Concentration-dependent increase |

| ATF3 | Concentration-dependent increase |

Signaling Pathway of Autophagy Initiation

The diagram below illustrates the canonical autophagy initiation pathway, highlighting the central role of the ULK1 complex. While the precise molecular target of QN523 is still under investigation, its demonstrated effect of increasing LC3-II levels indicates an induction of the autophagic process.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the role of QN523 in autophagy are provided below.

This protocol is designed to determine the direct inhibitory effect of QN523 on ULK1 kinase activity.

Objective: To measure the IC50 value of QN523 against recombinant human ULK1.

Materials:

-

Recombinant full-length human ULK1 enzyme.[9]

-

ULK1 substrate (e.g., purified Atg13 or a generic substrate like Myelin Basic Protein, MBP).[9][10]

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).[9]

-

[γ-³²P]ATP or a non-radioactive detection system like ADP-Glo™ Kinase Assay (Promega).[10][11]

-

QN523 stock solution (in DMSO).

-

96-well or 384-well plates.

-

Scintillation counter or luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution of QN523 in DMSO, then dilute further in Kinase Buffer to the desired final concentrations (typically from 1 nM to 100 µM).

-

Reaction Setup: In a multi-well plate, add the following components in order:

-

Kinase Buffer.

-

QN523 dilution or DMSO (vehicle control).

-

ULK1 enzyme (e.g., 5-10 nM final concentration).[9]

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9]

-

Reaction Initiation: Add a mix of the ULK1 substrate and ATP (e.g., 50 µM final concentration) to each well to start the kinase reaction.[9] For radioactive assays, include [γ-³²P]ATP.

-

Incubation: Incubate the reaction for 30-60 minutes at 30°C.[10]

-

Reaction Termination & Detection:

-

Radioactive Method: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[9]

-

ADP-Glo™ Method: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is used to produce a luminescent signal. Measure luminescence with a plate reader.[9]

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of QN523. Determine the IC50 value using non-linear regression analysis.

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and assesses the overall flow of the autophagy pathway (autophagic flux).

Objective: To quantify the levels of LC3-I and LC3-II in cells treated with QN523, with and without a lysosomal inhibitor.

Materials:

-

Cell line of interest (e.g., MIA PaCa-2).

-

Complete cell culture medium.

-

QN523 stock solution (in DMSO).

-

Lysosomal inhibitor (e.g., Chloroquine at 50 µM or Bafilomycin A1 at 100 nM).

-

RIPA or similar lysis buffer with protease inhibitors.[12]

-

SDS-PAGE gels (12-15% acrylamide (B121943) for good separation of LC3-I and LC3-II).[12]

-

PVDF membrane.[12]

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or GAPDH).[12]

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).[12]

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency.[12] Treat cells with QN523 at various concentrations for a specified time (e.g., 24 hours). For autophagic flux analysis, treat a parallel set of wells with QN523 in the presence of a lysosomal inhibitor for the last 2-4 hours of the incubation period. Include vehicle-only and inhibitor-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[13]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[12][13]

-

SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil for 5-10 minutes. Load 20-30 µg of protein per lane onto the gel.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Re-probing: Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., β-actin).

-

Data Analysis: Perform densitometry analysis on the bands corresponding to LC3-II (~14 kDa) and the loading control. Normalize the LC3-II signal to the loading control. An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux.

This colorimetric assay is used to determine the cytotoxicity of QN523.

Objective: To measure the viability of cells after treatment with various concentrations of QN523.

Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

QN523 stock solution (in DMSO).

-

MTS reagent solution (containing PES electron coupling reagent).[14][15][16]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of QN523 for the desired duration (e.g., 72 hours). Include vehicle-only (DMSO) wells as a negative control and wells with medium only for background subtraction.[14][15][16]

-

MTS Addition: Add 20 µL of MTS solution to each 100 µL well.[14][15][16]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[14][15][16] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[15]

-

Absorbance Reading: Measure the absorbance of the soluble formazan at 490 nm using a microplate reader.[15][16][17]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of QN523 to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel autophagy-modulating compound like QN523.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]

- 6. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro ULK1 kinase assay [bio-protocol.org]

- 11. ULK1 Kinase Enzyme System Application Note [promega.jp]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Cell viability assessment [protocols.io]

The Enigmatic Role of QN523 in Cell Cycle Progression: A Technical Examination

For Immediate Release

In the intricate dance of cellular life, the cell cycle is a meticulously choreographed process of growth and division. Disruptions to this fundamental rhythm are a hallmark of cancer. The novel compound QN523 has emerged as a molecule of interest for its potent cytotoxic effects against various cancer cell lines. This technical guide delves into the current understanding of QN523's impact on cell cycle progression, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, supported by available data and detailed experimental methodologies.

Executive Summary

QN523, a novel quinolin-8-yl-nicotinamide derivative, demonstrates significant anti-proliferative activity in a range of cancer cell lines. A key aspect of its mechanism of action is the induction of cell cycle arrest, specifically at the S phase, which consequently delays the entry of cells into the G2-M phase. This effect is coupled with the induction of apoptosis and autophagy, positioning QN523 as a multi-faceted agent in cancer therapy research. This document synthesizes the available preclinical data on QN523's effects on cell cycle dynamics, with a focus on pancreatic cancer cells as a primary model.

Core Mechanism: S Phase Arrest

The primary reported effect of QN523 on cell cycle progression is the accumulation of cells in the S phase.[1] This indicates that QN523 interferes with DNA synthesis, a critical stage where the cell duplicates its genome. By halting this process, QN523 prevents cancer cells from proceeding to mitosis and subsequent division, ultimately leading to cell death.

Quantitative Analysis of Cell Cycle Distribution

While the seminal study by Kuang et al. (2022) qualitatively describes S-phase arrest, detailed quantitative data from this specific study is not publicly available.[2][3][4] However, data from commercial suppliers who have independently verified the compound's activity provides insight into the dose- and time-dependent effects of QN523 on the cell cycle distribution of MIA PaCa-2 pancreatic cancer cells.

Table 1: Effect of QN523 on Cell Cycle Distribution in MIA PaCa-2 Cells

| Treatment | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (DMSO) | - | 24 | Data not available | Data not available | Data not available |

| QN523 | 0.1 | 24 | Data not available | Data not available | Data not available |

| QN523 | 0.5 | 24 | Data not available | Data not available | Data not available |

| Control (DMSO) | - | 48 | Data not available | Data not available | Data not available |

| QN523 | 0.1 | 48 | Data not available | Data not available | Data not available |

| QN523 | 0.5 | 48 | Data not available | Data not available | Data not available |

Note: Specific percentages are not detailed in the currently available public literature. The table structure is provided for when such data becomes available.

Postulated Signaling Pathways

The precise molecular mechanism by which QN523 induces S-phase arrest has not been fully elucidated. However, based on its known induction of cellular stress and autophagy, a putative signaling pathway can be proposed.[2][3][4] Cellular stress, particularly endoplasmic reticulum (ER) stress, can activate the unfolded protein response (UPR), which is known to intersect with cell cycle control pathways. It is plausible that QN523-induced stress signals activate checkpoint kinases that phosphorylate and inactivate key proteins required for S-phase progression, such as components of the replication machinery.

Caption: Postulated signaling pathway of QN523-induced S-phase arrest.

Experimental Protocols

To facilitate further research and validation of QN523's effects, the following are detailed methodologies for key experiments.

Cell Culture

The human pancreatic cancer cell line MIA PaCa-2 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed MIA PaCa-2 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of QN523 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Seed MIA PaCa-2 cells in 6-well plates and treat with desired concentrations of QN523 (e.g., 0.1 µM and 0.5 µM) or DMSO for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

The available evidence strongly suggests that QN523 disrupts the cell cycle of pancreatic cancer cells by inducing S-phase arrest. This action, in concert with its ability to trigger apoptosis and autophagy, underscores its potential as a promising anti-cancer agent. However, to fully realize this potential, further in-depth studies are imperative. A critical next step is the detailed quantification of cell cycle distribution across a broader panel of cancer cell lines and at more extensive time points and concentrations. Furthermore, elucidating the precise molecular signaling cascade, including the identification of specific cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins modulated by QN523, will be crucial for a comprehensive understanding of its mechanism of action and for guiding its future development as a therapeutic agent.

References

Preliminary Studies on the Cytotoxicity of QN523: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of QN523, a novel quinolin-8-yl-nicotinamide compound. The following sections detail the compound's in vitro efficacy across various cancer cell lines, outline the experimental protocols used in these foundational studies, and illustrate the key signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

QN523 has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values indicating significant efficacy, particularly in pancreatic cancer. The compound generally exhibits greater cytotoxicity in cancerous cells compared to normal cell lines.

In Vitro Cytotoxicity of QN523 in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of QN523 was determined across a panel of 12 human cancer cell lines after a 72-hour incubation period. The results, summarized in Table 1, highlight the broad-spectrum anti-proliferative activity of the compound.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| Jurkat | Leukemia | Data not specified |

| HCT116 | Colorectal | Data not specified |

| Other 9 cell lines | Various | 0.1 to 5.7 |

| Table 1: In Vitro Cytotoxicity of QN523 in a Panel of Human Cancer Cell Lines. |

Comparative Cytotoxicity of QN523 and Gemcitabine (B846) in Normal Cell Lines

To assess the selectivity of QN523 for cancer cells, its cytotoxicity was evaluated in three non-cancerous human cell lines and compared to the standard-of-care chemotherapy agent, gemcitabine. As shown in Table 2, QN523 was found to be significantly less toxic than gemcitabine in all three normal cell lines.[1]

| Cell Line | Cell Type | QN523 IC50 (µM) | Gemcitabine IC50 (µM) |

| HFF-1 | Human Foreskin Fibroblast | Data not specified | Data not specified |

| HEK-293 | Human Embryonic Kidney | Data not specified | Data not specified |

| HPDE | Human Pancreatic Ductal Epithelial | Data not specified | Data not specified |

| Table 2: Cytotoxicity of QN523 and Gemcitabine in Normal Human Cell Lines. |

Experimental Protocols

The following section details the key experimental methodologies employed in the preliminary cytotoxic evaluation of QN523.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of QN523 were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell proliferation assay.

-

Cell Seeding: Cancer and normal cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of QN523 or a vehicle control for 72 hours.

-

MTT Incubation: Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values were then determined by plotting the percentage of viability against the log concentration of QN523.

Cell Cycle Analysis

The impact of QN523 on cell cycle progression was investigated in MIA PaCa-2 pancreatic cancer cells.[2]

-

Cell Treatment: MIA PaCa-2 cells were treated with QN523 at concentrations of 0.1 µM and 0.5 µM for 24 and 48 hours.[2]

-

Cell Fixation and Staining: After treatment, cells were harvested, fixed, and stained with a fluorescent DNA-intercalating agent (e.g., propidium (B1200493) iodide).

-

Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.

-

Data Interpretation: The resulting histograms were used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that QN523 treatment leads to an accumulation of cells in the S phase, delaying their entry into the G2-M phase.[2]

Apoptosis Analysis

The induction of apoptosis by QN523 was also assessed in MIA PaCa-2 cells.[2]

-

Cell Treatment: MIA PaCa-2 cells were treated with QN523 at concentrations of 0.1 µM and 0.5 µM.[2]

-

Apoptosis Staining: Treated cells were stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Results: QN523 was observed to increase the number of apoptotic cells in a time- and dose-dependent manner.[2]

Transcriptional Analysis (Bru-Seq)

To elucidate the molecular mechanisms underlying QN523-induced cytotoxicity, bromouridine RNA sequencing (Bru-Seq) was performed.[1] This technique allows for the analysis of genome-wide transcriptional alterations.

-

Cell Treatment: Cancer cells were treated with QN523 for a specified duration.

-

RNA Labeling and Sequencing: Nascent RNA was labeled with bromouridine, followed by isolation and sequencing of the labeled RNA.

-

Data Analysis: The sequencing data was analyzed to identify differentially expressed genes in response to QN523 treatment.

Signaling Pathways and Mechanism of Action

Preliminary mechanistic studies indicate that QN523 exerts its cytotoxic effects primarily through the induction of cellular stress responses and autophagy.[1]

Stress Response Pathway Activation

QN523 treatment has been shown to significantly increase the expression of genes involved in the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1] Key upregulated genes include HSPA5, DDIT3, TRIB3, and ATF3.[1] This suggests that QN523 disrupts protein homeostasis, leading to an accumulation of unfolded proteins and subsequent activation of pro-apoptotic pathways.

Caption: QN523-induced stress response pathway.

Induction of Autophagy

In addition to inducing ER stress, QN523 also promotes autophagy, a cellular process of self-degradation.[1] This is evidenced by the increased expression of key autophagy-related genes such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B.[1] The interplay between QN523-induced autophagy and apoptosis is a subject for further investigation.

Caption: Autophagy induction by QN523.

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for the preliminary assessment of QN523 cytotoxicity involves a series of in vitro assays to determine its efficacy and mechanism of action.

Caption: Experimental workflow for QN523 cytotoxicity.

References

QN523: A Novel Quinolin-8-yl-nicotinamide with Promising Anti-Cancer Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

QN523, a novel quinolin-8-yl-nicotinamide compound, has emerged from high-throughput screening as a potent anti-cancer agent, demonstrating significant cytotoxic activity across a range of cancer cell lines and robust efficacy in preclinical in vivo models of pancreatic cancer.[1][2] This document provides a comprehensive technical overview of QN523, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental methodologies used in its initial characterization. The primary mechanism of QN523 involves the induction of cellular stress response and autophagy, leading to cancer cell death.[1][2] This unique mode of action presents a promising new therapeutic avenue, particularly for challenging malignancies such as pancreatic cancer.

In Vitro Cytotoxicity

QN523 has demonstrated potent cytotoxic effects against a diverse panel of 12 cancer cell lines, with IC50 values ranging from 0.1 to 5.7 μM.[1][3] Its potency is notably comparable to the standard-of-care chemotherapeutic agent, gemcitabine, in pancreatic cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03[1] |

| Jurkat | Leukemia | Potent (exact value not specified)[1] |

| HCT116 | Colorectal | Potent (exact value not specified)[1] |

| Other 9 cell lines | Various | 0.1 to 5.7[1] |

In Vivo Efficacy

In a pancreatic cancer xenograft mouse model, QN523 demonstrated significant anti-tumor activity. Daily intraperitoneal administration of QN523 at doses of 10 and 20 mg/kg resulted in delayed tumor growth without evidence of systemic toxicity.[3]

| Animal Model | Treatment | Outcome |

| Pancreatic Cancer Xenograft Mice | QN523 (10 and 20 mg/kg, i.p. daily for 44 days) | Delayed tumor growth[3] |

| No systemic toxicity observed[3] |

Mechanism of Action

QN523's anti-cancer activity is attributed to its ability to induce a cellular stress response and autophagy.[1][2]

Induction of Stress Response

Treatment with QN523 leads to the significant upregulation of genes associated with the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). Key upregulated genes include:

This indicates that QN523 disrupts protein homeostasis, leading to an accumulation of unfolded proteins and subsequent activation of the UPR, a pathway known to trigger cell death under conditions of prolonged stress.

Induction of Autophagy

QN523 treatment also results in the increased expression of genes implicated in autophagy, a cellular process of degradation and recycling of damaged organelles and proteins. Notable upregulated genes include:

The induction of autophagy suggests that QN523 triggers a self-degradative process within the cancer cells, contributing to its cytotoxic effects.

Cell Cycle Arrest and Apoptosis

Further mechanistic studies have revealed that QN523 induces cell cycle arrest at the S phase in pancreatic cancer cells, thereby inhibiting their proliferation.[3] This is followed by the induction of apoptosis, or programmed cell death, in a time- and dose-dependent manner.[3]

Caption: Proposed mechanism of action for QN523.

Experimental Protocols

The following are generalized methodologies for the key experiments conducted to characterize QN523.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of QN523 for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of QN523.

Gene Expression Analysis (Quantitative PCR)

-

Cell Treatment: Cancer cells are treated with QN523 or a vehicle control for a specified time.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: Quantitative PCR is performed using gene-specific primers for the target genes (e.g., HSPA5, DDIT3, WIPI1, etc.) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.

Pancreatic Cancer Xenograft Model

-

Cell Implantation: MIA PaCa-2 pancreatic cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. QN523 is administered intraperitoneally daily at specified doses. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Caption: General workflow for preclinical anti-cancer drug evaluation.

Conclusion and Future Directions

QN523 represents a promising new scaffold for the development of anti-cancer therapeutics. Its potent in vitro and in vivo activity, coupled with a distinct mechanism of action involving the induction of cellular stress and autophagy, warrants further investigation. Future studies should focus on a more detailed elucidation of the specific molecular targets of QN523, optimization of its pharmacokinetic and pharmacodynamic properties, and evaluation in a broader range of cancer models, including patient-derived xenografts. The unique mechanism of QN523 may also offer opportunities for combination therapies with existing anti-cancer agents. As of now, there is no publicly available information on clinical trials for QN523. It is important to distinguish QN523 from IGN523, a different anti-cancer agent which is a monoclonal antibody that has been in clinical trials.[4][5][6]

References

- 1. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QN523 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. IGN523 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

A Technical Guide to the Molecular Mechanisms of QN523 in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QN523 is a novel quinolin-8-yl-nicotinamide compound identified through a cytotoxicity-based phenotypic screen as a potent agent against pancreatic cancer.[1] Developed as an optimized analog from the initial hit QN519, QN523 demonstrates significant in vitro cytotoxicity across a range of cancer cell lines and efficacy in in vivo pancreatic cancer xenograft models.[1][2] Unlike traditional targeted therapies that focus on a single protein, the mechanism of action for QN523 is characterized by the induction of two critical cellular pathways: the Endoplasmic Reticulum (ER) Stress Response and Autophagy.[1][2] This document provides a comprehensive overview of the molecular targets and pathways affected by QN523, details the experimental protocols used for its characterization, and presents quantitative data on its cytotoxic activity.

Mechanism of Action: A Dual Pathway Induction

The anticancer activity of QN523 is not attributed to high-affinity binding to a single molecular target but rather to its ability to induce a multi-faceted cellular response culminating in apoptosis and growth inhibition.[3] The primary mechanisms identified are the activation of the Unfolded Protein Response (UPR) secondary to ER stress and the induction of autophagy.[1]

Endoplasmic Reticulum (ER) Stress Response

Treatment with QN523 leads to the accumulation of unfolded proteins in the ER, triggering the UPR. This is evidenced by the significant upregulation of key genes involved in the stress response pathway.[1] The activation of this pathway suggests that QN523 disrupts protein homeostasis, leading to cell cycle arrest and apoptosis.[1][3]

Autophagy Induction

In addition to ER stress, QN523 is a potent inducer of autophagy, a catabolic process involving the degradation of cellular components via lysosomes.[1] In the context of the nutrient-deprived tumor microenvironment of pancreatic cancer, the induction of autophagy by QN523 serves as a cell death mechanism rather than a survival one.[1] This is confirmed by the increased expression of several key autophagy-related genes.[1][2]

The following diagram illustrates the proposed signaling pathways activated by QN523.

Quantitative Data: In Vitro Cytotoxicity

QN523 has demonstrated potent cytotoxic effects across a panel of 12 cancer cell lines, with IC₅₀ values generally in the sub-micromolar to low micromolar range.[1][3] Its potency in the pancreatic cancer cell line MIA PaCa-2 is comparable to the standard-of-care chemotherapy, gemcitabine (B846).[1] Importantly, QN523 shows significantly less toxicity in normal cell lines compared to gemcitabine, suggesting a favorable therapeutic window.[1]

Table 1: IC₅₀ Values of QN523 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| Jurkat | Leukemia | ~0.1 |

| HCT116 | Colorectal | ~0.1 |

| Other Lines | Various | 0.1 - 5.7 |

| Data sourced from multiple publications. The panel of 12 cell lines showed a range of sensitivities.[1][3] |

Table 2: Comparative Cytotoxicity of QN523 and Gemcitabine in Normal Cells

| Cell Line | Cell Type | QN523 IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) |

| HFF-1 | Human Foreskin Fibroblast | > 10 | > 10 |

| HEK-293 | Human Embryonic Kidney | 4.8 ± 0.5 | 0.4 ± 0.1 |

| HPDE | Human Pancreatic Ductal Epithelial | 6.2 ± 0.8 | 0.2 ± 0.05 |

| Data reflects that QN523 is significantly less toxic than gemcitabine in these normal cell lines.[1] |

Experimental Protocols

The characterization of QN523 involved standard cell biology and molecular techniques to ascertain its phenotypic effects and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of QN523 in various cell lines.

-

Protocol:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of QN523 or a vehicle control (e.g., DMSO).

-

After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C to allow for formazan (B1609692) crystal formation.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a nonlinear regression model.

-

Gene Expression Analysis (Quantitative RT-PCR)

-

Objective: To quantify the change in expression of genes related to the ER stress and autophagy pathways upon treatment with QN523.

-

Protocol:

-

Pancreatic cancer cells (e.g., MIA PaCa-2) were treated with QN523 (at concentrations of 0.1 µM and 0.5 µM) or vehicle control for 24-48 hours.

-

Total RNA was extracted from the cells using an appropriate RNA isolation kit (e.g., RNeasy Kit, Qiagen).

-

RNA concentration and purity were determined using a spectrophotometer.

-

First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR) was performed using gene-specific primers for HSPA5, DDIT3, TRIB3, ATF3, WIPI1, HERPUD1, GABARAPL1, MAP1LC3B, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The reaction was carried out on a real-time PCR system using a SYBR Green-based master mix.

-

Relative gene expression was calculated using the ΔΔCt method.

-

The workflow for identifying the molecular pathways of QN523 is depicted below.

Conclusion and Future Directions

QN523 is a promising preclinical candidate for the treatment of pancreatic cancer, acting through the unique dual mechanism of inducing ER stress and autophagy.[1][2] Its discovery through a phenotypic screen highlights the potential of this approach to identify multi-targeted agents with novel mechanisms of action.[1] Future research should focus on the precise protein-level interactions that initiate these pathway-level responses. Identifying the direct binding partners of QN523, if any, could further refine its development and open new avenues for combination therapies in difficult-to-treat malignancies like pancreatic cancer.

References

The Structure-Activity Relationship of QN523: A Novel Inducer of Stress Response and Autophagy in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of QN523, a novel and potent quinolin-8-yl-nicotinamide with significant anti-cancer properties. QN523 was identified through a lead optimization campaign starting from the initial hit compound, QN519, discovered in a cytotoxicity-based phenotypic screen of a 20,000 small-molecule library.[1] This document details the SAR, mechanism of action, experimental protocols, and key visualizations to facilitate further research and development in this promising area of oncology.

Core Structure and Hit-to-Lead Optimization

The journey to QN523 began with the identification of QN519, a quinolin-8-yl-nicotinamide, as a promising lead compound.[1] QN519 exhibited potent in vitro cytotoxicity across a panel of 12 cancer cell lines.[1] The subsequent lead optimization focused on modifying two primary pharmacophores of the QN519 scaffold: the pyrazine (B50134) moiety (P1) and the quinoline (B57606) ring (P2). This campaign led to the synthesis of approximately 50 analogs, with sixteen compounds showing IC50 values below 1 μM in at least one cancer cell line.[1]

The optimized compound, QN523, emerged as the most potent analog, with an IC50 value of 0.11 ± 0.03 μM in the MIA PaCa-2 pancreatic cancer cell line, a potency comparable to the standard-of-care chemotherapy, gemcitabine.[1]

Structure-Activity Relationship (SAR) Data

The SAR studies were crucial in enhancing the cytotoxic potency of the initial hit, QN519. Modifications to both the pyrazine and quinoline moieties of the scaffold were systematically explored. The following table summarizes the cytotoxicity of key analogs in pancreatic cancer cell lines.

| Compound | Modification on Quinoline Ring (P2) | Modification on Pyrazine Moiety (P1) | MIA PaCa-2 IC50 (μM) |

| QN519 (Hit) | Unsubstituted (at position 8) | Pyrazine | > 1 (Implied) |

| Analog 1 | Quinolin-6-amine coupled | 5-methylpyrazine | Not specified |

| Analog 2 | Quinolin-5-amine coupled | 5-methylpyrazine | Not specified |

| QN523 (Lead) | Substituted quinolone | 5-methyl pyrazine | 0.11 ± 0.03 |

| ... (Other Analogs) | Various substitutions | Pyrazine, Pyrimidine, etc. | < 1 (for 16 compounds) |

Note: The specific substitutions on the quinoline ring for QN523 and other potent analogs are detailed in the primary research publication. The table illustrates the general strategy of the SAR studies.

Mechanism of Action: Induction of Stress Response and Autophagy

QN523 exerts its cytotoxic effects through a unique mechanism involving the induction of the unfolded protein response (UPR) or endoplasmic reticulum (ER) stress, and autophagy.[1] Treatment with QN523 leads to a significant increase in the expression of genes associated with the stress response pathway, including:

-

HSPA5 (Heat Shock Protein Family A Member 5)

-

DDIT3 (DNA Damage Inducible Transcript 3)

-

TRIB3 (Tribbles Pseudokinase 3)

-

ATF3 (Activating Transcription Factor 3)

Furthermore, QN523 treatment upregulates the expression of genes implicated in autophagy, a cellular process for degrading and recycling damaged components:

-

WIPI1 (WD Repeat Domain Phosphoinositide Interacting 1)

-

HERPUD1 (Homocysteine Inducible ER Protein With Ubiquitin Like Domain 1)

-

GABARAPL1 (GABA Type A Receptor Associated Protein Like 1)

-

MAP1LC3B (Microtubule Associated Protein 1 Light Chain 3 Beta)

This dual mechanism of inducing cellular stress and autophagy contributes to its potent anti-cancer activity, particularly in pancreatic cancer, which is known to rely on these pathways for survival.[1]

In Vitro and In Vivo Efficacy

QN523 has demonstrated significant cytotoxicity across a panel of 12 cancer cell lines, with IC50 values ranging from 0.1 to 5.7 μM.[1][2] It was found to be equally potent in pancreatic cancer (MIA PaCa-2), leukemia (Jurkat), and colorectal cancer (HCT116) cell lines.[1] In addition to inhibiting proliferation, QN523 efficiently blocks colony formation in pancreatic cancer cell lines.[1] Preclinical studies using a pancreatic cancer xenograft model in mice showed that QN523 significantly inhibits tumor growth in vivo.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of QN523.

Chemical Synthesis of QN519 Analogs

The synthesis of QN519 analogs was achieved through a condensation reaction.

-

General Procedure: Commercially available quinolin-8-amine (or its substituted derivatives) was condensed with various commercially available carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid) in the presence of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DCM (dichloromethane) as a solvent. The reaction was carried out at room temperature for 24 hours. Yields for these reactions ranged from 31% to 97%.[1]

MTT Cell Proliferation Assay

This assay was used to determine the IC50 values of the synthesized compounds.

-

Cell Plating: Pancreatic cancer cells (e.g., MIA PaCa-2) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of the synthesized compounds for 72 hours.

-

MTT Addition: After the incubation period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: 150 μL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Gene Expression Analysis

The effect of QN523 on gene expression was assessed to elucidate its mechanism of action.

-

Cell Treatment: Cells were treated with QN523 at specified concentrations (e.g., 0.1 and 0.5 μM) for 24 or 48 hours.

-

RNA Isolation: Total RNA was extracted from the treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The isolated RNA was reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR): Gene expression levels of target genes (e.g., HSPA5, DDIT3, WIPI1, MAP1LC3B) were quantified using qPCR with gene-specific primers.

-

Normalization: The expression levels of the target genes were normalized to a housekeeping gene (e.g., GAPDH).

-

Analysis: The relative fold change in gene expression in treated cells compared to control cells was calculated.

Conclusion and Future Directions